

## 5-Thioxopiperazin-2-one basic properties

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### Compound of Interest

Compound Name: 5-Thioxopiperazin-2-one

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Technical Monograph: **5-Thioxopiperazin-2-one**

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.

### Executive Summary

**5-Thioxopiperazin-2-one** (also known as monothio-2,5-diketopiperazine) represents a critical scaffold in the development of peptidomimetics and sulfur-containing heterocycles.[1] As a bioisostere of the ubiquitous 2,5-diketopiperazine (DKP) core, the introduction of a single thione (C=S) group significantly alters the physicochemical landscape of the molecule—enhancing lipophilicity, modifying hydrogen bond donor/acceptor profiles, and introducing unique reactivity vectors (specifically S-alkylation and coordination chemistry). This guide provides a rigorous examination of its synthesis, properties, and reactivity, serving as a foundational reference for its application in drug design.

### Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

Property	Description
IUPAC Name	5-Thioxopiperazin-2-one
Common Names	Monothio-2,5-diketopiperazine; 5-thioxo-2-piperazinone
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> OS
Molecular Weight	130.17 g/mol
Core Scaffold	Piperazine-2,5-dione (DKP)
Key Functional Groups	Secondary Amide (Lactam), Thioamide (Thiolactam)
Solubility Profile	Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unlike its dioxo parent).[1]
pKa (Estimated)	~11–12 (Thioamide NH), ~13–14 (Amide NH)

## Tautomeric Equilibrium

Unlike the rigid dioxo-DKP, the 5-thioxo variant exhibits a complex tautomeric equilibrium.[1] While the thione-lactam form is dominant in the solid state and neutral solution, the thiol-lactim form becomes accessible under basic conditions, driving S-selective reactivity.[1]



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Figure 1: Tautomeric equilibrium between the stable thione form and the reactive thiol form.[2]

## Synthesis Protocols

The synthesis of **5-thioxopiperazin-2-one** requires precise control to prevent the formation of the dithio-derivative (piperazine-2,5-dithione).[1] The most robust method involves the controlled thionation of 2,5-diketopiperazine using Lawesson's Reagent.

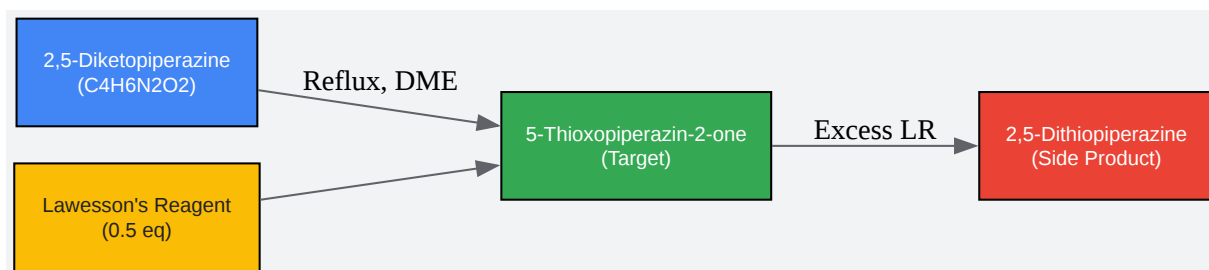
## Protocol: Controlled Mono-Thionation

### Reagents:

- Glycine anhydride (2,5-Diketopiperazine) [Starting Material][1]
- Lawesson's Reagent (LR) [Thionating Agent][1]
- 1,2-Dimethoxyethane (DME) or Toluene [Solvent][1]

### Step-by-Step Methodology:

- **Stoichiometry Control:** Dissolve 2,5-diketopiperazine (10 mmol) in anhydrous DME (50 mL). It is critical to use 0.5 to 0.6 equivalents of Lawesson's Reagent (5-6 mmol) to favor mono-thionation.[1] Using excess LR (>1.0 eq) will invariably yield the dithio-DKP.[1]
- **Reaction:** Heat the suspension to reflux (80–85 °C) under an inert atmosphere (N<sub>2</sub> or Ar). The reaction mixture will gradually become homogeneous as the thionation proceeds.
- **Monitoring:** Monitor via TLC (SiO<sub>2</sub>, 10% MeOH in DCM). The monothio product typically runs with a higher R<sub>f</sub> than the starting material but lower than the dithio-product.
- **Workup:** Once the starting material is consumed (approx. 2–4 hours), cool the mixture to room temperature.
- **Purification:** Concentrate the solvent in vacuo. The residue is often a mixture of mono- and dithio-products.[1] Purify via flash column chromatography (Gradient: DCM → 5% MeOH/DCM).
  - **Note:** The monothio compound is often light yellow, while the dithio is a deeper orange/red.



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Figure 2: Synthetic pathway illustrating the stoichiometry-dependent selectivity.

## Spectroscopic Characterization

Reliable identification relies on distinguishing the C=S moiety from the C=O group.

Technique	Characteristic Signal	Interpretation
<sup>13</sup> C NMR	δ 190–205 ppm	Diagnostic C=S carbon signal (significantly downfield of C=O).[1]
	δ 160–170 ppm	Remaining Amide C=O signal.
<sup>1</sup> H NMR	δ 9.0–10.0 ppm	Thioamide NH (Broad singlet, typically further downfield than amide NH).
	δ 8.0–8.5 ppm	Amide NH (Broad singlet).
IR (ATR)	1100–1200 cm <sup>-1</sup>	Strong C=S stretching vibration (Thioamide band).
	1650–1680 cm <sup>-1</sup>	Amide I band (C=O stretch).

## Reactivity & Applications

The 5-thioxo group acts as a "soft" nucleophile, distinct from the "hard" oxygen of the parent DKP.

## 5.1. Regioselective S-Alkylation (Schöllkopf-Type Chemistry)

Reaction with alkyl halides under mild basic conditions (e.g.,  $K_2CO_3$ , MeI) results in exclusive S-alkylation to form thioimidates (lactim thioethers).[1] This is a crucial pathway for synthesizing 2,5-functionalized pyrazines or constrained peptidomimetics.[1]

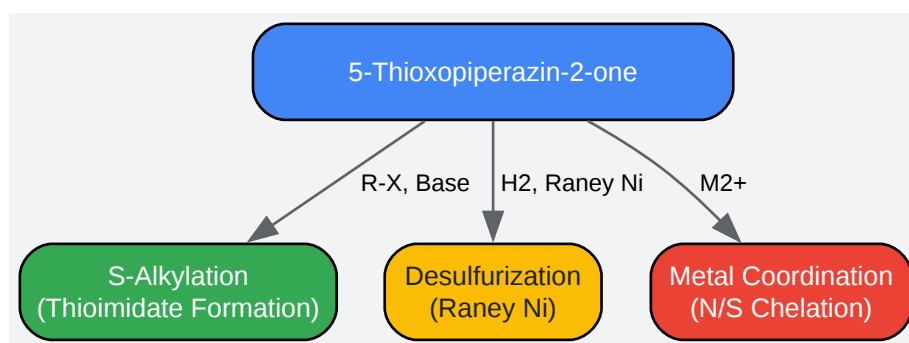
- Mechanism: Deprotonation of the thioamide NH  $\rightarrow$  Resonance stabilization to Thiolate ( $S^-$ )  $\rightarrow$  Nucleophilic attack on Electrophile.
- Utility: The resulting thioimide is a potent electrophile, susceptible to displacement by amines or carbon nucleophiles.

## 5.2. Desulfurization

The sulfur atom can be removed using Raney Nickel or oxidative desulfurization protocols to yield reduced piperazine derivatives or to introduce new functionality via C-H bond formation at the C-5 position.

## 5.3. Metal Coordination

The N/S donor set makes **5-thioxopiperazin-2-one** an effective bidentate ligand for soft metals (Cu(I), Zn(II), Pt(II)).[1] This property is explored in the design of metallo-drugs and radiopharmaceuticals.



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Figure 3: Primary reactivity vectors for the monothio-DKP scaffold.

## References

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## Sources

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